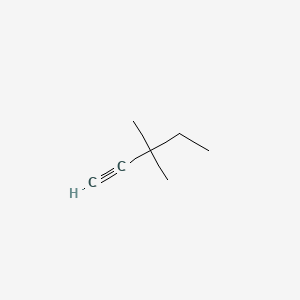

3,3-Dimethyl-1-pentyne

Description

The exact mass of the compound 3,3-Dimethyl-1-pentyne is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Dimethyl-1-pentyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-pentyne including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylpent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-5-7(3,4)6-2/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIIKSQUHGGYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309249 | |

| Record name | 3,3-Dimethyl-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-82-1 | |

| Record name | 3,3-Dimethyl-1-pentyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1-pentyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethyl-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-DIMETHYL-1-PENTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5U8NFC43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Value of Steric Hindrance in a Terminal Alkyne

An In-Depth Technical Guide to 3,3-Dimethyl-1-pentyne (CAS 918-82-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

3,3-Dimethyl-1-pentyne, also known as tert-butyl ethyl acetylene, is a terminal alkyne distinguished by the presence of a quaternary carbon atom adjacent to the triple bond. This structural feature, a neopentyl-like group, imparts significant steric hindrance, which profoundly influences its reactivity and makes it a valuable building block in organic synthesis. Unlike simpler terminal alkynes, the bulky tert-butyl group can direct reaction pathways, enhance selectivity, and improve the stability of certain intermediates and final products. This guide provides a comprehensive technical overview of its properties, spectral characteristics, synthesis, and reactivity, offering field-proven insights for its effective application in research and development.

Physicochemical and Computed Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, purification, and safety considerations. The properties of 3,3-Dimethyl-1-pentyne are summarized below.

| Property | Value | Unit | Source |

| CAS Number | 918-82-1 | - | [1][2] |

| Molecular Formula | C₇H₁₂ | - | [1][2] |

| Molecular Weight | 96.17 | g/mol | [1][3] |

| Boiling Point | 70 - 72 | °C | [1][4] |

| Melting Point | -88.73 (estimate) | °C | [1][4] |

| Density | 0.703 - 0.751 | g/cm³ | [1][4] |

| Refractive Index (n²⁰/D) | 1.3908 - 1.418 | - | [1][4] |

| Vapor Pressure | 132 | mmHg at 25°C | [1] |

| LogP (Octanol/Water) | 2.056 - 2.76 | - | [3][4] |

| SMILES | C#CC(C)(C)CC | - | [3][5] |

| InChIKey | KQIIKSQUHGGYCU-UHFFFAOYSA-N | - | [2][3] |

Spectroscopic Signature: A Guide to Characterization

Accurate characterization is critical for confirming the identity and purity of 3,3-Dimethyl-1-pentyne. Its unique structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The expected signals in ¹H and ¹³C NMR are highly predictable.

-

¹H NMR Analysis: The proton spectrum is relatively simple and diagnostic. The terminal alkyne proton (≡C-H) is expected to appear as a singlet around δ 1.9-2.1 ppm. The ethyl group will present as a quartet (CH₂) around δ 1.5 ppm coupled to a triplet (CH₃) around δ 1.0 ppm. The two equivalent methyl groups attached to the quaternary carbon will appear as a sharp singlet integrating to six protons around δ 1.1 ppm.

-

¹³C NMR Analysis: The carbon spectrum is equally informative. The two sp-hybridized carbons of the alkyne are characteristic, with the terminal carbon (≡C-H) appearing around δ 68-72 ppm and the internal quaternary-adjacent carbon (C≡C) appearing further downfield around δ 88-92 ppm. The quaternary carbon itself will be found near δ 28-32 ppm. The remaining ethyl and methyl carbons will appear in the aliphatic region.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|

| ¹H NMR | ||

| ≡C-H | ~1.9 - 2.1 | s (1H) |

| -C(CH₃ )₂- | ~1.1 | s (6H) |

| -CH₂ -CH₃ | ~1.5 | q (2H) |

| -CH₂-CH₃ | ~1.0 | t (3H) |

| ¹³C NMR | ||

| ≡ C-H | ~68 - 72 | Terminal alkyne carbon |

| -C ≡ | ~88 - 92 | Internal alkyne carbon |

| -C (CH₃)₂- | ~28 - 32 | Quaternary carbon |

| -CH₂ -CH₃ | ~35 - 39 | Methylene carbon |

| -(CH₃ )₂- | ~26 - 30 | Gem-dimethyl carbons |

| -CH₂-CH₃ | ~8 - 12 | Terminal methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for rapidly confirming the presence of the key alkyne functional group.

-

≡C-H Stretch: A sharp, strong absorption band appearing in the range of 3300-3320 cm⁻¹. The presence of this peak is a definitive indicator of a terminal alkyne.

-

C≡C Stretch: A weaker absorption band located between 2100-2140 cm⁻¹. Its intensity is often diminished in symmetrically substituted alkynes, but it is typically observable in terminal alkynes like this one.

-

C-H Bends/Stretches: Strong absorptions below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can corroborate the proposed structure.

-

Molecular Ion (M⁺): The molecular ion peak will appear at m/z = 96.

-

Key Fragmentation: Due to the quaternary center, a prominent fragmentation pathway is the loss of an ethyl group ([M-29]⁺), leading to a stable tert-butyl-containing cation at m/z = 67. Another significant peak may arise from the loss of a methyl group ([M-15]⁺) at m/z = 81.

Synthesis and Purification Workflow

While commercially available, understanding the synthesis of 3,3-Dimethyl-1-pentyne is instructive for appreciating its chemical lineage and potential impurities. A common and reliable laboratory-scale synthesis involves the reaction of an appropriate Grignard reagent with a protected propargyl species or direct alkynylation. A plausible route starts from 3,3-dimethyl-2-pentanone.

Caption: A potential synthetic workflow for 3,3-Dimethyl-1-pentyne.

Experimental Protocol: Synthesis via Dehydrohalogenation

This protocol is a representative example based on established transformations of ketones to terminal alkynes.

-

Chlorination: To a cooled (0 °C) solution of 3,3-dimethyl-2-pentanone (1.0 eq) in a suitable inert solvent (e.g., CH₂Cl₂), slowly add phosphorus pentachloride (PCl₅, 1.1 eq) in portions. The reaction is exothermic and should be carefully controlled. Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC/GC-MS analysis indicates complete conversion to the gem-dichloride intermediate.

-

Reaction Quench: Carefully pour the reaction mixture over crushed ice and allow it to warm, ensuring the decomposition of any remaining PCl₅. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

-

Solvent Removal: Remove the solvent under reduced pressure. The crude 2,2-dichloro-3,3-dimethylpentane should be used immediately in the next step without further purification.

-

Elimination: In a separate flask equipped with a mechanical stirrer and a distillation head, prepare a slurry of sodium amide (NaNH₂, 3.0 eq) in high-boiling mineral oil. Heat the mixture to 160-170 °C.

-

Addition & Distillation: Add the crude dichloride dropwise to the hot NaNH₂ slurry. The product, 3,3-dimethyl-1-pentyne, will form and distill out of the reaction mixture as it is formed due to its low boiling point (70-72 °C). Collect the distillate in a cooled receiving flask.

-

Final Purification: The collected distillate can be further purified by fractional distillation to yield the final product with high purity.

Causality Insight: The use of a strong base like sodium amide is essential to effect the double dehydrohalogenation. Performing the reaction in a high-boiling solvent and distilling the product as it forms (a Favorskii-type reaction) is a classic strategy to drive the equilibrium toward the desired alkyne and minimize side reactions.

Reactivity and Key Synthetic Applications

The synthetic utility of 3,3-Dimethyl-1-pentyne stems from the reactivity of its terminal alkyne C-H bond and the carbon-carbon triple bond. The adjacent bulky group provides a unique steric environment that can be exploited for selective transformations.

Caption: Key reaction pathways of 3,3-Dimethyl-1-pentyne.

-

Acetylide Formation and Nucleophilic Attack: The terminal proton is weakly acidic (pKa ≈ 25) and can be readily removed by strong bases like n-butyllithium or sodium amide to generate a potent carbon nucleophile.[6] This acetylide can then react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.

-

Sonogashira Coupling: This is one of the most powerful applications for this reagent. In a reaction catalyzed by palladium and copper salts, 3,3-Dimethyl-1-pentyne couples efficiently with aryl or vinyl halides.[6] This reaction is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures, such as those seen in the synthesis of the "NanoPutian" molecular figures.[7]

-

Hydration: The triple bond can be hydrated to form a ketone. Standard Markovnikov hydration using aqueous acid and a mercury catalyst will yield 3,3-dimethyl-2-pentanone.

-

Click Chemistry: As a terminal alkyne, it is a suitable partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction joins the alkyne with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring, a common and important scaffold in drug discovery.[8]

Safety, Handling, and Storage

Proper handling of 3,3-Dimethyl-1-pentyne is essential due to its hazardous properties.

-

GHS Hazards: The compound is classified as a highly flammable liquid and vapor (H225).[2] It may be fatal if swallowed and enters airways (H304) and causes skin and serious eye irritation (H315, H319).[2] It may also cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.

-

Handling: Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite the vapors.[9][10] Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][11] Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Cheméo. (n.d.). Chemical Properties of 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1). Retrieved from [Link]

-

LookChem. (n.d.). Cas 918-82-1, 3,3-diMethylpent-1-yne. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-1,1,5-trichloro-1-pentene. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethyl-1-pentyne. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemTik. (n.d.). 3,3-dimethyl-1-pentyne. Retrieved from [Link]

-

ChemBK. (n.d.). TERT-BUTYLACETYLENE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 3,3-dimethylpentane 1H proton nmr spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-1-phenyl-1-pentene - Vapor Phase IR. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentene, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentene, 3,3-dimethyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,3-dimethyl-1-pentyne (C7H12). Retrieved from [Link]

-

NIST. (n.d.). Pentane, 3,3-dimethyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg.com. (2011). Solved: Reaction of 3,3-dimethyl-1-pentene with HCl. Retrieved from [Link]

-

NIST. (n.d.). Pentane, 3,3-dimethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). 3,3-dimethyl-1-pentene. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentene, 3,3-dimethyl- Data. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). NanoPutian. Retrieved from [Link]

-

NIST. (n.d.). 1-Butyne, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Guidechem. (n.d.). CAS 917-92-0 3,3-Dimethyl-1-butyne. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-1-pentyne. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkyne. Retrieved from [Link]

-

GSRS. (n.d.). 3,3-DIMETHYL-1-PENTYNE. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the application of alkynes in multicomponent reactions. Retrieved from [Link]

Sources

- 1. Cas 918-82-1,3,3-diMethylpent-1-yne | lookchem [lookchem.com]

- 2. 3,3-Dimethyl-1-pentyne | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Alkyne - Wikipedia [en.wikipedia.org]

- 7. NanoPutian - Wikipedia [en.wikipedia.org]

- 8. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,3-Dimethyl-1-pentyne: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3,3-Dimethyl-1-pentyne is a terminal alkyne of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural feature, a sterically demanding tert-pentyl group adjacent to the reactive acetylene moiety, imparts specific physicochemical properties that are highly valuable for the development of novel molecular architectures. This guide provides a comprehensive overview of its core properties, key chemical transformations, applications in drug discovery, and essential safety protocols. For researchers and drug development professionals, 3,3-Dimethyl-1-pentyne serves as a versatile building block for introducing rigidity, lipophilicity, and metabolic stability into lead compounds.

Core Molecular and Physicochemical Properties

The fundamental identity and behavior of 3,3-Dimethyl-1-pentyne are defined by its molecular structure and resulting physical characteristics. These properties are critical for predicting its reactivity, selecting appropriate reaction conditions, and understanding its potential role in modifying parent molecules.

Chemical Identity

A clear identification of the molecule is paramount for regulatory compliance, procurement, and literature searches.

| Identifier | Value |

| IUPAC Name | 3,3-dimethylpent-1-yne[1] |

| CAS Number | 918-82-1[1][2][3] |

| Molecular Formula | C₇H₁₂[1][2][3][4] |

| Molecular Weight | 96.17 g/mol [1][2][3][4] |

| Synonyms | tert-pentylethyne, 3,3-dimethylpentyne[2] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvent systems and its handling requirements.

| Property | Value |

| Boiling Point | 72 °C at 760 mmHg[2] |

| Density | 0.751 g/cm³[2] |

| Melting Point | -88.73 °C (estimated)[2] |

| Refractive Index | 1.3908[2] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents.[5] |

Chemical Reactivity and Synthetic Protocols

The utility of 3,3-Dimethyl-1-pentyne stems from the reactivity of its terminal alkyne C-H bond. This acidic proton can be readily removed by a strong base to generate a potent nucleophile, the corresponding acetylide, which is a cornerstone of carbon-carbon bond formation.[5]

The Sonogashira Coupling: A Key Transformation

One of the most powerful reactions involving terminal alkynes is the Sonogashira coupling. This palladium and copper co-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[5] This reaction is fundamental in medicinal chemistry for synthesizing complex molecular scaffolds from readily available precursors. The presence of the bulky tert-pentyl group can influence reaction kinetics and provides a lipophilic anchor in the final product.

Below is a diagram illustrating the generalized workflow for a Sonogashira coupling reaction, a critical process for leveraging 3,3-Dimethyl-1-pentyne in synthesis.

Caption: Generalized workflow for the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of an Aryl-Alkyne via Sonogashira Coupling

This protocol provides a self-validating methodology for the coupling of 3,3-Dimethyl-1-pentyne with a representative aryl bromide.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

3,3-Dimethyl-1-pentyne (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 mmol, 0.05 equiv)

-

Copper(I) iodide (CuI) (0.10 mmol, 0.10 equiv)

-

Triethylamine (Et₃N) (0.3 M solution in a suitable solvent like THF or DMF)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (19 mg).[5]

-

Solvent and Base Addition: Add triethylamine solution (3.3 mL).

-

Alkyne Addition: Slowly add 3,3-Dimethyl-1-pentyne to the stirring reaction mixture via syringe.

-

Reaction Conditions: Heat the sealed flask to 50°C and stir overnight. The causality for heating is to provide sufficient activation energy to drive the catalytic cycle forward at an efficient rate.

-

Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure full consumption of the limiting aryl bromide.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution to quench the reaction and remove the amine base.

-

Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure aryl-alkyne product.

Applications in Drug Development and Research

The incorporation of alkynes into molecular structures is a well-established strategy in medicinal chemistry. Alkynes are present in several marketed drugs, including the antiretroviral agent Efavirenz and the antifungal Terbinafine.[6] 3,3-Dimethyl-1-pentyne is a valuable reagent in this context for several reasons.

-

Scaffold Elaboration: As demonstrated by the Sonogashira reaction, it serves as a reliable handle for extending molecular frameworks, connecting different pharmacophoric elements with a rigid, linear linker.

-

Modulation of Physicochemical Properties: The tert-pentyl group is lipophilic, which can be used to enhance a drug candidate's ability to cross cell membranes. Its steric bulk can also shield adjacent functional groups from metabolic degradation or be used to probe steric requirements within a biological target's binding pocket.

-

Contribution to 3D Architectures: A major goal in modern drug discovery is the synthesis of three-dimensional molecules, which often exhibit improved efficacy and pharmacokinetic properties compared to flat aromatic compounds.[7] Terminal alkynes are key precursors for cycloaddition reactions and other transformations that build molecular complexity and three-dimensionality.

Safety, Handling, and Storage

Due to its chemical properties, 3,3-Dimethyl-1-pentyne must be handled with appropriate caution.

GHS Hazard Identification

The compound is classified with several hazards that necessitate stringent safety measures.[1][8]

| Hazard Code | Description |

| H225 | Highly flammable liquid and vapor[1] |

| H304 | May be fatal if swallowed and enters airways[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.[9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[9][10] The equipment used for transfer, including containers and receiving equipment, must be grounded and bonded to prevent static electricity discharge.[10][11] Use non-sparking tools.

-

Storage: Store in a designated flammables area in a tightly closed container.[10] The storage location should be cool and well-ventilated.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

3,3-Dimethyl-1-pentyne is more than a simple hydrocarbon; it is a specialized tool for the precise construction of complex organic molecules. Its combination of a reactive terminal alkyne and a sterically significant tert-pentyl group makes it a valuable asset for researchers in synthetic chemistry and drug discovery. A thorough understanding of its properties, reactivity, and safety requirements enables its effective and safe application in the laboratory, paving the way for the development of next-generation therapeutics.

References

-

3,3-dimethylpent-1-yne - LookChem. [Link]

-

3,3-DIMETHYL-1-PENTYNE - gsrs. [Link]

-

Chemical Properties of 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Cheméo. [Link]

-

3,3-Dimethyl-1-pentyne | C7H12 | CID 309266 - PubChem. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

3,3-Dimethylpent-1-ene | C7H14 | CID 18852 - PubChem. [Link]

-

Draw the structure of 3,3-dimethyl-1-pentyne. | Homework.Study.com. [Link]

-

Rapid Synthesis of 3D Molecules for Drug Development | Technology Networks. [Link]

-

Alkyne - Wikipedia. [Link]

Sources

- 1. 3,3-Dimethyl-1-pentyne | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Alkyne - Wikipedia [en.wikipedia.org]

- 7. Rapid Synthesis of 3D Molecules for Drug Development | Technology Networks [technologynetworks.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-1-pentyne: Boiling Point and Density

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth examination of two critical physicochemical properties of 3,3-Dimethyl-1-pentyne (CAS No: 918-82-1)—its boiling point and density. As a terminal alkyne featuring a sterically demanding tert-butyl group, its physical behavior is of significant interest in synthetic chemistry, materials science, and pharmaceutical development. This guide moves beyond mere data reporting to explore the underlying structural determinants of these properties and provides robust, validated protocols for their experimental verification.

Core Physicochemical Data Summary

A consolidated overview of the essential properties of 3,3-Dimethyl-1-pentyne is presented below. These values serve as a critical baseline for experimental design, safety assessments, and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | 3,3-dimethylpent-1-yne | [1] |

| CAS Number | 918-82-1 | [1][2][3] |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][2][3] |

| Boiling Point | 72°C at 760 mmHg | [2][4] |

| Density | 0.751 g/cm³ | [2][4] |

| Vapor Pressure | 132 mmHg at 25°C | [4] |

| Melting Point | -88.73°C (estimated) | [2][4] |

Section 1: The Boiling Point of 3,3-Dimethyl-1-pentyne

The boiling point is a fundamental physical constant that dictates the conditions required for distillation and purification and provides insight into the nature of intermolecular forces.

Theoretical Context: Structural Influence on Volatility

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5][6] For nonpolar molecules like 3,3-Dimethyl-1-pentyne, the primary intermolecular forces are London dispersion forces, which are influenced by molecular size, surface area, and polarizability.

-

Effect of the Alkyne Group: Compared to analogous alkanes and alkenes, alkynes often exhibit slightly higher boiling points. The concentration of electron density in the triple bond increases the molecule's polarizability, strengthening the transient dipole-induced dipole interactions.[7]

-

Effect of Branching: The structure of 3,3-Dimethyl-1-pentyne features a quaternary carbon (a tert-butyl group) adjacent to the alkyne. This significant branching forces the molecule into a more compact, quasi-spherical shape. This geometry reduces the available surface area for intermolecular contact compared to a linear isomer like 1-heptyne. Consequently, the London dispersion forces are weaker, leading to a lower boiling point than might be expected for its molecular weight.

The experimentally observed boiling point of 72°C is a direct reflection of this structural trade-off between the polarizable alkyne moiety and the sterically hindered, compact molecular shape.[2][4]

Experimental Protocol: Boiling Point Determination via the Capillary Method

This method offers a reliable determination of boiling point with minimal sample volume, a critical advantage when working with novel or precious compounds. The principle relies on matching the sample's vapor pressure with the external atmospheric pressure.[6]

Methodology:

-

Apparatus Assembly:

-

Secure a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer's bulb.

-

Seal one end of a glass capillary tube by heating it in a flame.

-

Place the sealed capillary tube into the test tube with the open end facing down.

-

-

Sample Preparation:

-

Add approximately 0.5 mL of 3,3-Dimethyl-1-pentyne to the test tube, ensuring the liquid level is sufficient to submerge the inverted capillary tube.

-

-

Heating and Observation:

-

Immerse the entire assembly in a heating bath (e.g., mineral oil or a heating block).

-

Begin heating the bath at a controlled rate (2-3°C per minute).

-

As the temperature rises, air trapped in the capillary will expand and exit, visible as a slow stream of bubbles.

-

Upon approaching the boiling point, the sample's vapor will displace the remaining air, resulting in a rapid and continuous stream of bubbles emerging from the capillary tip.[5]

-

-

Boiling Point Identification:

-

Once a vigorous bubble stream is observed, turn off the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn up into the capillary tube. At this moment, the internal vapor pressure equals the external atmospheric pressure.

-

Record this temperature. For accuracy, repeat the measurement to ensure reproducibility.

-

Workflow Diagram: Boiling Point Determination

Caption: Workflow for Capillary Method Boiling Point Determination.

Section 2: The Density of 3,3-Dimethyl-1-pentyne

Density (ρ) is an intrinsic property defined as mass per unit volume. It is essential for converting between mass and volume in experimental setups, for calculating reaction concentrations, and for fluid dynamics modeling.

Theoretical Context: Molecular Packing and Mass

The density of a liquid is primarily governed by two factors: the mass of the individual molecules and how efficiently they can pack together in a given volume. For 3,3-Dimethyl-1-pentyne, the reported density is 0.751 g/cm³ .[2][4] This value is a function of its molecular weight (96.17 g/mol ) and the packing efficiency dictated by its branched structure. The tert-butyl group, while lowering the boiling point by reducing surface area interactions, creates intermolecular voids that can lead to less efficient packing compared to its linear isomers, influencing its overall density.

Experimental Protocol: Density Determination via Volumetric Flask

This gravimetric method is a straightforward and accurate way to determine the density of a liquid, relying on a calibrated volume and a precision balance.

Methodology:

-

Preparation and Calibration:

-

Select a clean, dry volumetric flask (e.g., 10 mL or 25 mL) with a stopper.

-

Accurately measure the mass of the empty, stoppered flask using an analytical balance. Record this as m₁.

-

-

Sample Measurement:

-

Carefully fill the volumetric flask with 3,3-Dimethyl-1-pentyne at a known, constant temperature (e.g., 20°C) until the bottom of the meniscus aligns precisely with the calibration mark on the flask's neck.

-

Stopper the flask to prevent evaporation.

-

Measure the mass of the filled, stoppered flask. Record this as m₂.

-

-

Volume Confirmation (Optional but Recommended):

-

To confirm the precise volume of the flask (V), repeat the procedure using deionized water, for which the density at a given temperature is well-established.

-

-

Calculation:

-

Calculate the mass of the 3,3-Dimethyl-1-pentyne sample: m_sample = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_sample / V_flask

-

Ensure the temperature at which the measurement was performed is reported alongside the density value.

-

Workflow Diagram: Density Determination

Sources

- 1. 3,3-Dimethyl-1-pentyne | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-Pentyne, 3,3-dimethyl- [webbook.nist.gov]

- 4. 3,3-dimethylpent-1-yne|lookchem [lookchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Elucidation and Chemical Profile of 3,3-Dimethyl-1-pentyne

This guide provides a comprehensive technical overview of 3,3-dimethyl-1-pentyne, a terminal alkyne of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the structural formula, spectroscopic signature, synthesis, and reactivity of this compound, grounding all information in established chemical principles and authoritative data.

Core Molecular Structure and Identification

3,3-Dimethyl-1-pentyne, also known by its IUPAC name 3,3-dimethylpent-1-yne, is a hydrocarbon with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1] Its CAS Registry Number is 918-82-1. The structural framework is characterized by a five-carbon chain (pentyne) with a terminal triple bond between the first and second carbon atoms. The defining feature of this molecule is the presence of two methyl groups attached to the third carbon atom, creating a sterically hindered quaternary center.

Structural Representations

The connectivity of 3,3-dimethyl-1-pentyne can be visualized through several conventions, each offering a unique perspective on its molecular architecture.

-

Lewis Structure: This representation depicts all valence electrons, explicitly showing the carbon-carbon triple bond and the single bonds forming the hydrocarbon backbone.

-

Condensed Structural Formula: A more streamlined representation, the condensed formula is written as CH≡CC(CH₃)₂CH₂CH₃.

-

Skeletal (Line-Angle) Structure: This simplified notation is commonly used in organic chemistry, where carbon atoms are represented by vertices and hydrogen atoms attached to carbons are implied.

Caption: Skeletal structure of 3,3-Dimethyl-1-pentyne.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-dimethyl-1-pentyne is provided in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | PubChem[1] |

| Molecular Weight | 96.17 g/mol | PubChem[1] |

| CAS Number | 918-82-1 | PubChem[1] |

| Boiling Point | ~72-87 °C at 760 mmHg | LookChem[2], ECHEMI[3] |

| Density | ~0.70-0.751 g/cm³ | ECHEMI[3], LookChem[2] |

| Refractive Index | ~1.3908-1.405 | LookChem[2], ECHEMI[3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | ECHEMI[3] |

Spectroscopic Characterization for Structural Verification

The definitive confirmation of the structure of 3,3-dimethyl-1-pentyne is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on its molecular structure and data from analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals corresponding to the different types of protons in the molecule.

-

A singlet for the terminal alkyne proton (≡C-H).

-

A singlet for the six equivalent protons of the two methyl groups (-C(CH ₃)₂).

-

A quartet for the two protons of the methylene group (-CH ₂CH₃).

-

A triplet for the three protons of the terminal methyl group (-CH₂CH ₃).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display six signals, one for each unique carbon atom. The chemical shifts are influenced by the hybridization and local electronic environment. The presence of the quaternary carbon and the sp-hybridized carbons of the alkyne are characteristic features.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 3,3-dimethyl-1-pentyne, the key diagnostic peaks are:

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.

-

C≡C Stretch: An absorption of variable intensity in the range of 2100-2140 cm⁻¹, corresponding to the carbon-carbon triple bond.

-

C-H Stretch (sp³): Strong absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the methyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 3,3-dimethyl-1-pentyne is expected to show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern would likely involve the loss of alkyl groups, particularly the ethyl and methyl groups, leading to characteristic fragment ions.

Synthesis of 3,3-Dimethyl-1-pentyne

A robust and widely applicable method for the synthesis of terminal alkynes like 3,3-dimethyl-1-pentyne is the alkylation of acetylene. This method involves the deprotonation of a smaller terminal alkyne followed by nucleophilic substitution with an appropriate alkyl halide.

Retrosynthetic Analysis and Proposed Synthesis

A logical retrosynthetic approach for 3,3-dimethyl-1-pentyne involves disconnecting the bond between the second and third carbon atoms, leading to an acetylide anion and a tertiary alkyl halide.

Caption: Retrosynthetic analysis of 3,3-Dimethyl-1-pentyne.

Based on this analysis, a plausible synthetic route starts from acetylene. The first step is the alkylation of acetylene with an ethyl halide to form 1-butyne. Subsequent deprotonation of 1-butyne and reaction with a 2-halo-2-methylpropane would be challenging due to the steric hindrance of the tertiary halide, which would favor elimination over substitution. A more viable approach is the reaction of the acetylide of a suitable precursor with an ethyl halide.

Experimental Protocol: Alkylation of 3,3-Dimethyl-1-butyne Anion

A feasible synthesis involves the deprotonation of 3,3-dimethyl-1-butyne followed by alkylation with an ethyl halide.

Step 1: Deprotonation of 3,3-Dimethyl-1-butyne

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium amide (NaNH₂) in anhydrous liquid ammonia.

-

Cool the flask to -33 °C (the boiling point of ammonia).

-

Slowly add a solution of 3,3-dimethyl-1-butyne in an anhydrous ether (e.g., diethyl ether or THF) to the stirred sodium amide solution.

-

Stir the reaction mixture for 1-2 hours to ensure complete formation of the sodium 3,3-dimethyl-1-butynide.

Step 2: Alkylation with Ethyl Bromide

-

To the solution of the acetylide anion, add ethyl bromide dropwise via the dropping funnel, maintaining the reaction temperature.

-

After the addition is complete, allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure 3,3-dimethyl-1-pentyne.

Caption: Synthetic workflow for 3,3-Dimethyl-1-pentyne.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 3,3-dimethyl-1-pentyne is dominated by the presence of the carbon-carbon triple bond. It undergoes various addition reactions characteristic of alkynes.

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to 3,3-dimethyl-1-pentyne proceeds via an electrophilic addition mechanism. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C1) and the halogen atom adds to the more substituted carbon (C2). The initial addition results in a vinyl halide. With an excess of HX, a second addition occurs to form a geminal dihalide, with both halogen atoms on the second carbon.

Caption: Mechanism of hydrohalogenation of 3,3-Dimethyl-1-pentyne.

Hydration

The acid-catalyzed hydration of 3,3-dimethyl-1-pentyne, typically in the presence of a mercuric sulfate catalyst, also follows Markovnikov's rule. The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form, yielding 3,3-dimethyl-2-pentanone.

Safety and Handling

3,3-Dimethyl-1-pentyne is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the structural formula, spectroscopic properties, synthesis, and reactivity of 3,3-dimethyl-1-pentyne. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating a deeper understanding and effective utilization of this versatile chemical building block.

References

-

PubChem. (n.d.). 3,3-Dimethyl-1-pentyne. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 3,3-dimethylpent-1-yne. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentene, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic Analysis of 3,3-Dimethyl-1-pentyne: A Comprehensive Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic properties of 3,3-dimethyl-1-pentyne. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings and practical applications of key analytical techniques for the characterization of this terminal alkyne. We will examine its signature features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into spectral interpretation and experimental considerations.

Introduction

3,3-Dimethyl-1-pentyne (C₇H₁₂) is a terminal alkyne with a unique structural arrangement, featuring a quaternary carbon adjacent to the carbon-carbon triple bond. This structure gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization. Understanding these spectral features is crucial for researchers working with this and similar molecules in various fields, including organic synthesis and materials science. This guide will serve as a detailed reference for the spectroscopic analysis of 3,3-dimethyl-1-pentyne.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 3,3-dimethyl-1-pentyne, the ¹H NMR spectrum is expected to be relatively simple and highly informative.

Theoretical Considerations

The chemical shift of a proton is influenced by the local electronic environment. In terminal alkynes, the acetylenic proton (H-C≡C) experiences a unique magnetic anisotropy effect. The circulation of π-electrons in the triple bond generates a magnetic field that opposes the applied external magnetic field in the region of the acetylenic proton. This shielding effect results in an upfield chemical shift compared to vinylic protons in alkenes.[1] The protons on the alkyl portion of the molecule will resonate in the typical upfield region, with their chemical shifts influenced by the electronegativity of nearby atoms and steric effects.

Predicted ¹H NMR Spectrum of 3,3-Dimethyl-1-pentyne

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (Acetylenic H) | ~1.8 - 2.5 | Singlet (s) | 1H |

| H-4 (Methylene, -CH₂-) | ~1.5 | Quartet (q) | 2H |

| H-5 (Methyl, -CH₃) | ~1.0 | Triplet (t) | 3H |

| C-3 Methyls (-C(CH₃)₂-) | ~1.2 | Singlet (s) | 6H |

Causality behind Predictions:

-

Acetylenic Proton (H-1): The predicted chemical shift of around 1.8-2.5 ppm is characteristic of a terminal alkyne proton, which is shielded by the triple bond's magnetic anisotropy.[1][2] It appears as a singlet because there are no adjacent protons to couple with.

-

Methylene Protons (H-4): These protons are adjacent to a methyl group (H-5), and therefore will be split into a quartet by the three neighboring protons (n+1 rule, where n=3). Their chemical shift is in the typical alkyl region.

-

Methyl Protons (H-5): These protons are adjacent to a methylene group (H-4) and will be split into a triplet by the two neighboring protons (n+1 rule, where n=2).

-

C-3 Methyl Protons: The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and have no adjacent protons, resulting in a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,3-dimethyl-1-pentyne in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for good resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees to ensure quantitative integration.

-

Set the relaxation delay to at least 5 times the longest T₁ of the protons to allow for full relaxation between scans.

-

-

Data Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3,3-dimethyl-1-pentyne will give a distinct signal.

Theoretical Considerations

The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached groups. The sp-hybridized carbons of the alkyne functional group resonate in a characteristic downfield region, but not as far downfield as sp² carbons of alkenes due to the same magnetic anisotropy effect that shields the acetylenic proton.[3] Quaternary carbons generally show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Predicted ¹³C NMR Spectrum of 3,3-Dimethyl-1-pentyne

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (≡CH) | ~65 - 75 |

| C-2 (C≡C) | ~85 - 95 |

| C-3 (Quaternary C) | ~30 - 40 |

| C-4 (-CH₂-) | ~30 - 40 |

| C-5 (-CH₃) | ~8 - 15 |

| C-3 Methyls (-C(CH₃)₂) | ~25 - 35 |

Causality behind Predictions:

-

Alkynyl Carbons (C-1 and C-2): The sp-hybridized carbons of the terminal alkyne appear in the characteristic range of 65-95 ppm.[4][5] The carbon bearing the proton (C-1) is typically more shielded (upfield) than the substituted carbon (C-2).

-

Quaternary Carbon (C-3): This sp³-hybridized carbon will appear in the aliphatic region, and its signal is expected to be of lower intensity.

-

Alkyl Carbons (C-4, C-5, and C-3 Methyls): These sp³-hybridized carbons resonate in the upfield region of the spectrum, with their specific shifts determined by their substitution pattern.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Instrument Setup:

-

Use a broadband probe to decouple protons from the carbon nuclei.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Acquisition: Acquire a larger number of scans than for ¹H NMR to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon and to benefit from the NOE.

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Considerations

Terminal alkynes exhibit two characteristic vibrational modes that are highly diagnostic in an IR spectrum: the C≡C triple bond stretch and the ≡C-H stretch. The C≡C stretch appears in a region where few other functional groups absorb, making it a reliable indicator.[6] The ≡C-H stretch is a sharp, strong absorption at a higher frequency.

Predicted IR Absorption Bands for 3,3-Dimethyl-1-pentyne

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | Strong, Sharp |

| C-H (sp³) Stretch | ~2850-3000 | Strong |

| C≡C Stretch | ~2100-2140 | Weak to Medium |

| C-H Bend | ~1365-1470 | Medium |

Causality behind Predictions:

-

≡C-H Stretch: The bond between an sp-hybridized carbon and a hydrogen is strong and stiff, resulting in a high-frequency stretching vibration around 3300 cm⁻¹.[6][7]

-

C-H (sp³) Stretch: The C-H bonds of the alkyl groups will show strong absorptions just below 3000 cm⁻¹.

-

C≡C Stretch: The carbon-carbon triple bond stretch occurs in the range of 2100-2260 cm⁻¹.[6][7] For terminal alkynes, this peak is typically of weak to medium intensity.

-

C-H Bend: The bending vibrations of the methyl and methylene groups appear in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the solvent.

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Theoretical Considerations

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation of alkynes often involves cleavage of the C-C bond alpha to the triple bond, leading to the formation of a stable propargyl cation.[8] For terminal alkynes, the loss of the acetylenic hydrogen is also a common fragmentation pathway.

Predicted Mass Spectrum of 3,3-Dimethyl-1-pentyne

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 96, corresponding to the molecular weight of C₇H₁₂.

-

Key Fragmentation Peaks:

-

m/z = 81 (M-15): Loss of a methyl group (-CH₃).

-

m/z = 67 (M-29): Loss of an ethyl group (-CH₂CH₃). This is expected to be a major fragment due to the formation of a stable tertiary carbocation adjacent to the alkyne.

-

m/z = 95 (M-1): Loss of the terminal acetylenic hydrogen atom.[8] This is a characteristic fragmentation for terminal alkynes.

-

m/z = 41: Propargyl cation ([C₃H₃]⁺) or related fragments.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like 3,3-dimethyl-1-pentyne.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Logical Workflow for Spectroscopic Analysis

Sources

- 1. 3-Methyl-1-pentyn-3-ol(77-75-8) 13C NMR spectrum [chemicalbook.com]

- 2. 1-Pentyne, 3,3-dimethyl- [webbook.nist.gov]

- 3. Pentane, 3,3-dimethyl- [webbook.nist.gov]

- 4. 3,3-Dimethylpent-1-ene | C7H14 | CID 18852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. 3,3-Dimethyl-1-pentyne | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-DIMETHYL-1-PENTENE(3404-73-7) 13C NMR spectrum [chemicalbook.com]

- 8. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,3-Dimethyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the interpretation of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of molecular structure elucidation. This guide is crafted to provide a detailed analysis of the ¹H NMR spectrum of 3,3-Dimethyl-1-pentyne, moving beyond a superficial overview to offer insights grounded in the fundamental principles of NMR spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features of this molecule, enabling confident identification and characterization in complex research and development settings. Our approach emphasizes not just the "what" but the "why" of the spectrum, fostering a deeper appreciation of the relationship between molecular structure and NMR data.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum of 3,3-Dimethyl-1-pentyne, we must first examine its molecular structure and identify the distinct proton environments. The structure is as follows:

A careful analysis reveals four unique sets of protons, which we will designate as follows for the purpose of this guide:

-

H_a : The single acetylenic proton directly attached to the sp-hybridized carbon of the alkyne.

-

H_b : The two protons of the methylene group (-CH₂-).

-

H_c : The three protons of the terminal methyl group (-CH₃) of the ethyl substituent.

-

H_d : The six protons of the two equivalent methyl groups attached to the quaternary carbon.

The presence of these four distinct proton environments leads us to predict four unique signals in the ¹H NMR spectrum.

Theoretical ¹H NMR Spectrum Analysis

In the absence of a publicly available high-resolution experimental spectrum, we will construct a detailed theoretical analysis based on established principles of chemical shifts and spin-spin coupling. This predictive approach provides a robust framework for interpreting an experimental spectrum when it becomes available.

Chemical Shift Predictions

The chemical shift (δ) of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to resonance at a lower chemical shift (upfield).

-

H_a (Acetylenic Proton): The acetylenic proton is attached to an sp-hybridized carbon. The magnetic anisotropy of the carbon-carbon triple bond creates a shielding cone along the axis of the bond. This shielding effect typically causes acetylenic protons to resonate in the range of δ 2.0-3.0 ppm .

-

H_b (Methylene Protons): These protons are on an sp³-hybridized carbon adjacent to a quaternary carbon. Their chemical shift will be influenced by the neighboring methyl group. We can predict their resonance to be in the typical alkane region, likely around δ 1.3-1.6 ppm .

-

H_c (Terminal Methyl Protons): These protons are part of an ethyl group and are adjacent to a methylene group. They are expected to resonate at a lower chemical shift than the methylene protons, typically in the range of δ 0.9-1.1 ppm .

-

H_d (Gem-Dimethyl Protons): These six protons are on two equivalent methyl groups attached to a quaternary carbon. Due to the symmetry, they will produce a single signal. Their chemical environment is similar to that of other alkyl groups, and their resonance is predicted to be around δ 1.1-1.3 ppm .

Predicted Multiplicity (Splitting Patterns)

Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons, leads to the splitting of NMR signals into multiplets. The multiplicity is predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.

-

H_a (Acetylenic Proton): This proton has no adjacent protons, so it will appear as a singlet (s) .

-

H_b (Methylene Protons): These two protons are adjacent to the three protons of the terminal methyl group (H_c). Therefore, their signal will be split into a quartet (q) (n+1 = 3+1 = 4).

-

H_c (Terminal Methyl Protons): These three protons are adjacent to the two protons of the methylene group (H_b). Their signal will be split into a triplet (t) (n+1 = 2+1 = 3).

-

H_d (Gem-Dimethyl Protons): These six protons are attached to a quaternary carbon, which has no protons. Therefore, they will appear as a singlet (s) .

Predicted Integration

The integrated area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. For 3,3-Dimethyl-1-pentyne, the expected integration ratio would be:

H_a : H_b : H_c : H_d = 1 : 2 : 3 : 6

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 3,3-Dimethyl-1-pentyne is summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H_a | 2.0 - 3.0 | Singlet (s) | 1H |

| H_b | 1.3 - 1.6 | Quartet (q) | 2H |

| H_c | 0.9 - 1.1 | Triplet (t) | 3H |

| H_d | 1.1 - 1.3 | Singlet (s) | 6H |

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the molecular structure of 3,3-Dimethyl-1-pentyne and the different proton environments.

Caption: Molecular structure of 3,3-Dimethyl-1-pentyne with proton environments labeled.

Experimental Considerations and Protocol

For the acquisition of a high-quality ¹H NMR spectrum of 3,3-Dimethyl-1-pentyne, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common and suitable choice for non-polar compounds like 3,3-Dimethyl-1-pentyne.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.

NMR Spectrometer Setup

-

Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution of coupling patterns.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for ¹H NMR.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to ensure all signals are captured.

-

Data Processing and Interpretation

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be properly phased to ensure all peaks are in the absorptive mode and the baseline is flat.

-

Referencing: The chemical shift scale is calibrated by setting the TMS signal to δ 0.00 ppm.

-

Integration: The integral of each signal is measured to determine the relative number of protons.

-

Peak Picking and Analysis: The chemical shift and multiplicity of each signal are determined. Coupling constants (J-values) for the quartet and triplet can be measured from the splitting pattern.

Potential Impurities and Their Spectral Signatures

In a real-world scenario, the ¹H NMR spectrum may contain signals from impurities. These could arise from the synthesis of 3,3-Dimethyl-1-pentyne or from residual solvents. Common laboratory solvents have well-documented chemical shifts and can be readily identified. For example, residual acetone would appear as a singlet around δ 2.17 ppm, and dichloromethane as a singlet around δ 5.32 ppm in CDCl₃.

Conclusion

This guide provides a comprehensive theoretical framework for the analysis of the ¹H NMR spectrum of 3,3-Dimethyl-1-pentyne. By understanding the underlying principles of chemical shifts, spin-spin coupling, and integration, researchers can confidently predict and interpret the spectrum of this molecule. While an experimental spectrum is the ultimate confirmation, this detailed predictive analysis serves as an invaluable tool for structural elucidation and quality control in a scientific and industrial setting. The provided experimental protocol offers a standardized approach to obtaining a high-quality spectrum for verification.

References

Due to the absence of a publicly available, high-resolution ¹H NMR spectrum for 3,3-Dimethyl-1-pentyne in the searched databases, this guide is based on established principles of NMR spectroscopy. The following general reference is recommended for further reading on the principles of NMR.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3,3-Dimethyl-1-pentyne

This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,3-dimethyl-1-pentyne. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the 13C NMR spectrum of this sterically hindered terminal alkyne. By examining the electronic and structural factors that influence chemical shifts, this paper offers a comprehensive understanding of the molecule's spectroscopic signature.

Introduction: The Structural Significance of 3,3-Dimethyl-1-pentyne and the Power of 13C NMR

3,3-Dimethyl-1-pentyne is a fascinating molecule for spectroscopic analysis due to the presence of a bulky tert-butyl group adjacent to a terminal alkyne. This unique structural arrangement creates a distinct electronic environment for each carbon atom, making 13C NMR an invaluable tool for its characterization. 13C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being highly sensitive to its local electronic environment.[1] Factors such as hybridization, substitution, and steric effects all play a crucial role in determining these shifts.[2][3]

This guide will explore the predicted 13C NMR spectrum of 3,3-dimethyl-1-pentyne, providing a thorough explanation for the chemical shift of each carbon atom. In the absence of a publicly available experimental spectrum, this analysis is based on established principles of 13C NMR, data from analogous compounds, and predictive models.

Predicted 13C NMR Chemical Shifts of 3,3-Dimethyl-1-pentyne

The predicted 13C NMR chemical shifts for 3,3-dimethyl-1-pentyne are summarized in the table below. These values are estimated based on data from structurally related compounds and known substituent effects.

| Carbon Atom | Structure | Hybridization | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1 (≡CH) | ≡CH | sp | ~68-72 | Terminal alkyne carbon, deshielded by the triple bond but shielded relative to the internal alkyne carbon. |

| C2 (C≡) | -C≡ | sp | ~88-92 | Internal alkyne carbon, deshielded by the adjacent quaternary carbon and the triple bond. |

| C3 (-C(CH₃)₂) | -C(CH₃)₂- | sp³ | ~28-32 | Quaternary carbon, deshielded by three adjacent carbons. |

| C4 (-CH₂) | -CH₂- | sp³ | ~38-42 | Methylene carbon, deshielded by the adjacent quaternary carbon. |

| C5 (-CH₃) | -CH₃ | sp³ | ~8-12 | Terminal methyl carbon of the ethyl group, shielded. |

| C6, C7 (-C(CH₃)₂) | -CH₃ | sp³ | ~28-32 | Methyl carbons of the tert-butyl group, equivalent due to free rotation. |

Molecular Structure and Carbon Numbering:

Caption: Structure of 3,3-Dimethyl-1-pentyne with carbon numbering.

Detailed Analysis of Chemical Shifts

The predicted chemical shifts can be rationalized by considering the electronic environment of each carbon atom:

-

C1 and C2 (Alkyne Carbons): The sp-hybridized carbons of the alkyne group typically resonate in the range of 65-90 ppm.[2] The terminal carbon (C1) is expected to be more shielded (appear at a lower ppm value) than the internal carbon (C2). This is due to the anisotropic effects of the triple bond's cylindrical electron cloud.[4] The internal alkyne carbon (C2) is further deshielded by its attachment to the quaternary carbon (C3).

-

C3 (Quaternary Carbon): This sp³-hybridized carbon is bonded to four other carbon atoms, leading to a significant deshielding effect. Its chemical shift is predicted to be in the typical range for quaternary carbons in alkanes. The steric hindrance from the bulky tert-butyl group may also influence its chemical environment.

-

C4 (Methylene Carbon): The chemical shift of the methylene carbon is influenced by its proximity to the quaternary carbon. The electron-withdrawing inductive effect of the quaternary center deshields C4.

-

C5 (Methyl Carbon of Ethyl Group): As a terminal methyl group in an alkyl chain, C5 is expected to be the most shielded of the sp³ carbons, appearing at the lowest chemical shift (highest field).

-

C6 and C7 (Methyl Carbons of Tert-butyl Group): These two methyl carbons are chemically equivalent due to the free rotation around the C3-C(CH₃)₂ bond. They will therefore produce a single, more intense signal in the 13C NMR spectrum. Their chemical shift is slightly downfield compared to a typical primary methyl group due to the overall substitution pattern of the molecule.

Experimental Protocol for 13C NMR Spectrum Acquisition

To obtain an experimental 13C NMR spectrum of 3,3-dimethyl-1-pentyne, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 50-100 mg of 3,3-dimethyl-1-pentyne in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for 13C NMR as it provides a deuterium lock signal and its own carbon signal (a triplet at ~77 ppm) can be used as an internal reference.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbon (C3) which has a longer relaxation time.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Experimental Workflow:

Caption: Workflow for acquiring a 13C NMR spectrum.

The Role of Computational Chemistry in Predicting 13C NMR Shifts

In the absence of experimental data, computational methods have become increasingly reliable for predicting NMR chemical shifts.[5] Techniques such as Density Functional Theory (DFT) can calculate the isotropic shielding constants of each nucleus, which can then be converted to chemical shifts.[6] Machine learning models, trained on large databases of experimental and calculated spectra, also offer rapid and accurate predictions.[7] For a molecule like 3,3-dimethyl-1-pentyne, these computational approaches can provide a high degree of confidence in the predicted spectrum and aid in the interpretation of experimental results once they are obtained.

Conclusion

This technical guide has provided a comprehensive analysis of the predicted 13C NMR chemical shifts of 3,3-dimethyl-1-pentyne. By understanding the interplay of hybridization, inductive effects, and steric factors, researchers can confidently interpret the 13C NMR spectrum of this and similar sterically hindered alkynes. The detailed experimental protocol and discussion of computational methods further equip scientists with the tools necessary for accurate structural elucidation. As a self-validating system, the principles outlined herein can be applied to a wide range of organic molecules, reinforcing the indispensable role of 13C NMR in modern chemical research.

References

-

NMRShiftDB. PubChem. [Link]

-

Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

-

Databases - NMR Wiki. [Link]

-

Spectral Database for Organic Compounds. re3data.org. [Link]

-

Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. The Royal Society of Chemistry. [Link]

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health. [Link]

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0160364). NP-MRD. [Link]

-

Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]

-

CASCADE. Colorado State University. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000300). Human Metabolome Database. [Link]

-

13-C NMR Chemical Shift Table. [Link]

-

3,3-Dimethyl-1-pentyne. PubChem. [Link]

-

C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

-

The ¹³C NMR spectrum below represents which of the following compounds? Filo. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

Sources

- 1. 3,3-DIMETHYL-1-PENTENE(3404-73-7) 13C NMR [m.chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

Mass spectrometry fragmentation of 3,3-Dimethyl-1-pentyne

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethyl-1-pentyne

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 3,3-Dimethyl-1-pentyne (C₇H₁₂). As a molecule featuring both a terminal alkyne and a sterically hindered quaternary carbon center, its fragmentation is governed by the formation of highly stable carbocation intermediates. This document elucidates the primary cleavage mechanisms, predicts the resultant mass spectrum, and offers a foundational framework for interpreting the spectra of similarly structured compounds. The analysis is grounded in the fundamental principles of gas-phase ion chemistry, emphasizing the causal relationships between molecular structure and fragmentation patterns.